molecular formula C7H7N3O B3038600 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 869371-00-6

5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No. B3038600
M. Wt: 149.15 g/mol
InChI Key: RZSFQRRKJVNHDK-UHFFFAOYSA-N
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Description

5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a chemical compound that has been studied for its potential applications in cancer therapy . It is a derivative of 1H-pyrrolo[2,3-b]pyridine .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, has been reported in the literature . The design strategy involved introducing a group that could provide a hydrogen bond acceptor of suitable size into the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring .


Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine, the parent compound of 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, consists of a pyridine ring fused with a pyrrole ring .


Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridine derivatives, including 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, have been studied for their potent activities against fibroblast growth factor receptors (FGFRs) . These compounds have shown inhibitory activity against FGFR1, 2, and 3 .

Scientific Research Applications

1. Ligands for 5-HT6 Receptor

5-Amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives have been studied as ligands for the 5-HT6 receptor, a target for neurological and psychiatric conditions. Modifications to this compound have resulted in both agonists and antagonists for the 5-HT6 receptor, demonstrating its versatility in neuropsychopharmacology (Elokdah et al., 2007).

2. Synthesis of Naphthyridin-2(1H)-one Derivatives

The compound has been used in the synthesis of naphthyridin-2(1H)-one derivatives through ring expansion methodologies. These derivatives find applications in material science and pharmaceutical research (Croix et al., 2018).

3. Novel Heterocyclic Compounds Synthesis

An efficient method was developed for synthesizing novel 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines using 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. These heterocyclic compounds are significant in the development of pharmaceuticals and agrochemicals (Vilches-Herrera et al., 2013).

Future Directions

The future directions for the research on 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and its derivatives could involve further optimization of the compounds for increased potency against FGFRs . This could potentially lead to the development of new therapeutic agents for the treatment of various types of cancers .

properties

IUPAC Name

5-amino-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-5-1-4-2-6(11)10-7(4)9-3-5/h1,3H,2,8H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSFQRRKJVNHDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC1=O)N=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MVR Reddy, B Akula, S Jatiani… - Bioorganic & medicinal …, 2016 - Elsevier
Several families of protein kinases have been shown to play a critical role in the regulation of cell cycle progression, particularly progression through mitosis. These kinase families …
Number of citations: 28 www.sciencedirect.com

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